1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile
Description
1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile is a nitrile-substituted cyclopentane derivative featuring a phenyl ring with chlorine and fluorine substituents at the 3- and 2-positions, respectively. Its molecular formula is C₁₂H₁₁ClFN, with a molecular weight of 223.67 g/mol. The compound’s nitrile group (-CN) imparts strong electron-withdrawing effects, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUHXWFKFTJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210129 | |
| Record name | Cyclopentanecarbonitrile, 1-(3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260654-34-9 | |
| Record name | Cyclopentanecarbonitrile, 1-(3-chloro-2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260654-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbonitrile, 1-(3-chloro-2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3-chloro-2-fluorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology and Medicine: The compound is investigated for its potential biological activities and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Positional Isomer: 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile
Structural Differences :
- Substituent Positions : The chlorine and fluorine atoms are located at the 2- and 6-positions of the phenyl ring, respectively, creating a para-relationship between the two halogens. This contrasts with the meta-chlorine and ortho-fluorine arrangement in the target compound.
Implications :
- Electronic Effects : The para-halogen arrangement may alter dipole moments and resonance stabilization compared to the target compound.
- Biological Activity : Differences in steric hindrance and electronic distribution could lead to divergent interactions with biological targets.
Pyrrolidine-Based Analog: 4-{[(2R,3S,4R,5S)-4-(4-Chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino}-3-methoxybenzoic Acid
Structural Differences :
- Core Structure : Replaces cyclopentane with a pyrrolidine ring, introducing additional stereochemical complexity (2R,3S,4R,5S configuration).
- Substituents : Contains both 4-chloro-2-fluorophenyl and 3-chloro-2-fluorophenyl groups, alongside a bulky 2,2-dimethylpropyl chain and a benzoic acid moiety.
Implications :
- Solubility : The benzoic acid group enhances aqueous solubility compared to the nitrile-terminated cyclopentane.
- Pharmacokinetics : The bulky substituents and stereochemistry may improve metabolic stability but reduce membrane permeability.
- Bioactivity : The dual halogenated phenyl groups could enable multi-target interactions, unlike the single phenyl system in the target compound .
Heterocyclic Derivative: (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Structural Differences :
- Core Structure : A pyrrolo[1,2-b]pyridazine ring replaces cyclopentane, introducing nitrogen atoms and fused heterocyclic rings.
- Functional Groups : Features a carboxamide (-CONH₂) group instead of nitrile, alongside a bromo-difluorophenyl substituent.
Implications :
- Lipophilicity : The trifluoromethyl and bromine substituents increase molecular weight (MW > 500 g/mol) and logP, reducing aqueous solubility compared to the target compound.
- Biological Targets : The expanded heterocyclic system may target kinases or enzymes with larger binding pockets .
Key Research Findings and Trends
Substituent Positioning : Halogen placement on the phenyl ring significantly impacts electronic properties and steric interactions. For example, ortho-fluorine in the target compound may hinder rotation, stabilizing specific conformations .
Core Structure Flexibility : Cyclopentane offers rigidity, while pyrrolidine or pyrrolo-pyridazine cores introduce conformational flexibility or heteroatom-mediated interactions .
Functional Group Effects : Nitriles favor metabolic stability but reduce solubility, whereas carboxylic acids or carboxamides enhance solubility at the cost of increased polarity .
Biological Activity
1-(3-Chloro-2-fluorophenyl)cyclopentanecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane ring attached to a phenyl group that includes chlorine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 233.67 g/mol. The presence of halogen atoms is significant as they can enhance the compound's reactivity and biological activity.
Research indicates that compounds similar to this compound may inhibit various protein kinases, which are crucial in signaling pathways related to cell growth and survival. Specifically, studies have shown that such compounds can modulate autophagy and impact transcriptional regulation in cancer cells.
Inhibition of Protein Kinases
This compound has been associated with inhibiting several kinases involved in cancer progression. The inhibition of these kinases can lead to reduced proliferation of cancer cells and increased apoptosis.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
| Activity | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 2.10 | BT-474 (breast cancer) | |
| Autophagy inhibition | Not specified | Various | |
| REV-ERB transcriptional modulation | Not specified | Breast cancer cells |
Case Study 1: Dual Inhibition in Cancer Cells
In a study focusing on the dual inhibition of autophagy and REV-ERB pathways, this compound was shown to significantly disrupt lysosomal function in breast cancer cells. This disruption led to enhanced expression of REV-ERB target genes, indicating a multifaceted approach to inhibiting cancer cell growth .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogues were synthesized based on the structure of this compound to explore their biological activity further. Modifications at various positions on the phenyl ring revealed that certain substitutions could enhance cytotoxicity against cancer cells while maintaining selectivity for non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
